molecular formula C18H18ClN5O B14106621 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14106621
M. Wt: 355.8 g/mol
InChI Key: ZRHHUJWUUALORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an amine group.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through an alkylation reaction, where a phenylpropyl halide reacts with the triazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the phenyl groups may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the triazole ring or the chlorophenyl group, leading to different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may yield reduced chlorophenyl derivatives.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-bromophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-fluorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((3-methylphenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-((3-chlorophenyl)amino)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,25)(H2,21,22,23,24)

InChI Key

ZRHHUJWUUALORR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.